molecular formula C19H21N5O2S B7833995 ETHYL 4-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE

ETHYL 4-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B7833995
M. Wt: 383.5 g/mol
InChI Key: XKMHBLSGAWULKB-UHFFFAOYSA-N
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Description

ETHYL 4-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of piperazine with a substituted pyrimidine derivative in the presence of a base such as potassium carbonate in a solvent like chloroform . The reaction conditions often require room temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

ETHYL 4-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

ETHYL 4-[5-CYANO-2-(METHYLSULFANYL)-6-PHENYLPYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXYLATE can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 4-(5-cyano-2-methylsulfanyl-6-phenylpyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-3-26-19(25)24-11-9-23(10-12-24)17-15(13-20)16(21-18(22-17)27-2)14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMHBLSGAWULKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC(=NC(=C2C#N)C3=CC=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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